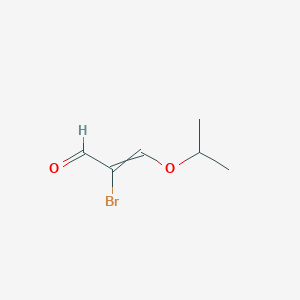
2-bromo-3-(propan-2-yloxy)prop-2-enal
概要
説明
2-bromo-3-(propan-2-yloxy)prop-2-enal is an organic compound characterized by the presence of a bromine atom, an isopropoxy group, and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-(propan-2-yloxy)prop-2-enal typically involves the bromination of 3-isopropoxy-propenal. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions: 2-bromo-3-(propan-2-yloxy)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine
Major Products Formed:
科学的研究の応用
2-bromo-3-(propan-2-yloxy)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-bromo-3-(propan-2-yloxy)prop-2-enal involves its interaction with various molecular targets. The bromine atom and aldehyde group are reactive sites that can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, influencing their function and activity .
類似化合物との比較
2-Bromo-3-methoxy-propenal: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Bromo-3-ethoxy-propenal: Similar structure but with an ethoxy group instead of an isopropoxy group.
Comparison: 2-bromo-3-(propan-2-yloxy)prop-2-enal is unique due to the presence of the isopropoxy group, which imparts different steric and electronic properties compared to methoxy or ethoxy analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
特性
分子式 |
C6H9BrO2 |
|---|---|
分子量 |
193.04 g/mol |
IUPAC名 |
2-bromo-3-propan-2-yloxyprop-2-enal |
InChI |
InChI=1S/C6H9BrO2/c1-5(2)9-4-6(7)3-8/h3-5H,1-2H3 |
InChIキー |
UCDIXJKWUCLMJK-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC=C(C=O)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














